

Application Notes and Protocols: MIND4-17

Treatment of Primary Retinal Ganglion Cell Cultures

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Compound of Interest

Compound Name: MIND4-17

Cat. No.: B3660433

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Introduction

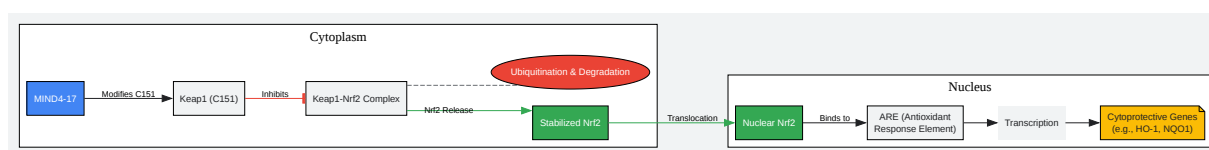
MIND4-17 is a small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. It has demonstrated significant neuroprotective effects in preclinical studies, particularly in safeguarding retinal ganglion cells (RGCs) from oxidative stress-induced damage, a key pathological mechanism in various neurodegenerative diseases of the eye. High glucose levels, characteristic of diabetic retinopathy, can induce oxidative injury and apoptosis in RGCs. **MIND4-17** has been shown to mitigate these effects, making it a promising compound for further investigation.

These application notes provide detailed protocols for the use of **MIND4-17** in primary retinal ganglion cell cultures to investigate its neuroprotective properties.

Mechanism of Action

MIND4-17 is a thiazole-containing compound that exerts its neuroprotective effects by modulating the Keap1-Nrf2 signaling pathway. Under normal physiological conditions, Kelch-like ECH-associated protein 1 (Keap1) acts as a negative regulator of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation. **MIND4-17** disrupts the association

between Keap1 and Nrf2 by modifying a specific cysteine residue (C151) on Keap1. This disruption prevents Nrf2 degradation, leading to its stabilization and accumulation in the cytoplasm. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), fortifying the neuronal cells against oxidative damage.



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